

Comparative Crystallographic Analysis of Substituted Benzyl Bromide Derivatives

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Compound of Interest

Compound Name: *4-Fluoro-3,5-dimethylbenzyl bromide*

Cat. No.: *B1318893*

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A guide for researchers in structural chemistry and drug design, offering a comparative overview of the crystallographic structures of substituted benzyl bromide derivatives. This document provides an objective analysis of their structural parameters, supported by experimental data, to serve as a valuable resource in the development of novel molecular entities.

Due to the absence of publicly available X-ray crystallography data for **4-fluoro-3,5-dimethylbenzyl bromide**, this guide presents a comparative analysis of two analogous substituted benzyl bromide derivatives: 4-bromobenzyl bromide and 4-nitrobenzyl bromide. This comparison serves as an illustrative example of the crystallographic variations that can be expected within this class of compounds, providing a foundational understanding for researchers in the field.

Introduction to Benzyl Bromide Derivatives in Research

Benzyl bromide and its derivatives are important reagents in organic synthesis, frequently employed for the introduction of the benzyl protecting group for alcohols, phenols, and carboxylic acids. The substituents on the aromatic ring can significantly influence the reactivity of the benzylic bromide and the physicochemical properties of the resulting molecules. Understanding the three-dimensional structure of these building blocks through X-ray

crystallography is paramount for rational drug design and the prediction of intermolecular interactions in the solid state.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-bromobenzyl bromide and 4-nitrobenzyl bromide, providing a direct comparison of their solid-state structures.

Parameter	4-Bromobenzyl Bromide	4-Nitrobenzyl Bromide
Formula	C ₇ H ₆ Br ₂	C ₇ H ₆ BrNO ₂
Molecular Weight	249.93 g/mol	216.03 g/mol
Crystal System	Orthorhombic	Monoclinic
Space Group	Pnma	P2 ₁ /c
a (Å)	7.558(2)	11.838(3)
b (Å)	20.091(5)	4.707(1)
c (Å)	5.968(2)	14.880(4)
α (°)	90	90
β (°)	90	108.75(2)
γ (°)	90	90
Volume (Å ³)	906.1(4)	784.1(3)
Z	4	4
Density (calc.)	1.833 Mg/m ³	1.830 Mg/m ³

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of substituted benzyl bromides are crucial for obtaining high-quality, reproducible data. Below are representative protocols.

Synthesis of Substituted Benzyl Bromides

A common method for the synthesis of substituted benzyl bromides is the free-radical bromination of the corresponding substituted toluene.

Example Protocol for 4-Substituted Benzyl Bromide Synthesis:

- The appropriately substituted toluene (1 equivalent) is dissolved in a suitable solvent, such as carbon tetrachloride or cyclohexane.
- A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.
- N-Bromosuccinimide (NBS) (1.1 equivalents) is added in portions to the reaction mixture.
- The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.
- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
- The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) to yield the pure substituted benzyl bromide.

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for accurate structure determination.

Crystallization Protocol:

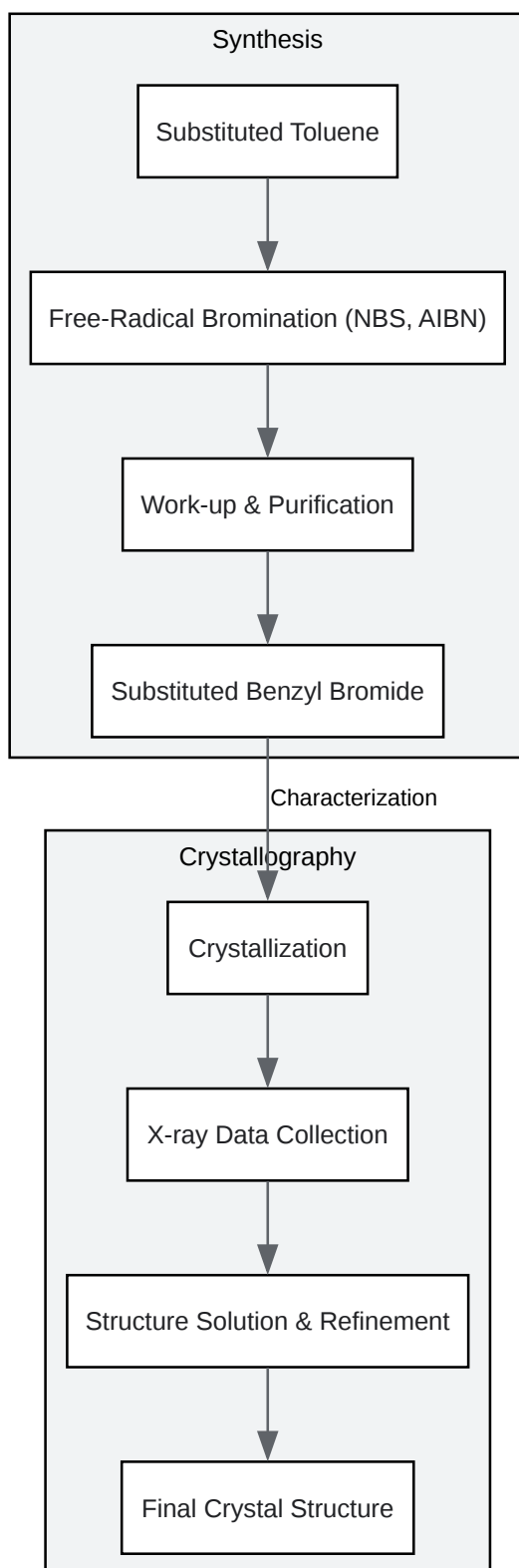
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

Data Collection and Structure Refinement:

- A suitable single crystal is mounted on a goniometer head.
- X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).
- The collected diffraction data is processed, including integration of reflection intensities and corrections for absorption.
- The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of substituted benzyl bromide derivatives.



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